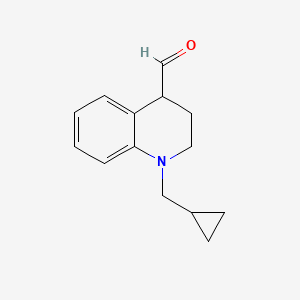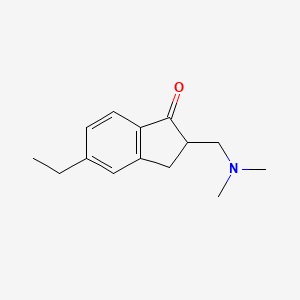
2-((Dimethylamino)methyl)-5-ethyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Dimethylamino)methyl)-5-ethyl-2,3-dihydro-1H-inden-1-one is an organic compound with a complex structure that includes a dimethylamino group, an ethyl group, and an indanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)-5-ethyl-2,3-dihydro-1H-inden-1-one typically involves the reaction of 5-ethyl-2,3-dihydro-1H-inden-1-one with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-((Dimethylamino)methyl)-5-ethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-((Dimethylamino)methyl)-5-ethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((Dimethylamino)methyl)-5-ethyl-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets and pathways within biological systems. The dimethylamino group plays a crucial role in its activity, influencing its binding to receptors and enzymes. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)ethyl methacrylate
- Dimethylaminoethanol
- Dimethylaminopropylamine
Uniqueness
2-((Dimethylamino)methyl)-5-ethyl-2,3-dihydro-1H-inden-1-one is unique due to its specific structural features, such as the indanone core and the presence of both dimethylamino and ethyl groups. These features confer distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C14H19NO |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
2-[(dimethylamino)methyl]-5-ethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C14H19NO/c1-4-10-5-6-13-11(7-10)8-12(14(13)16)9-15(2)3/h5-7,12H,4,8-9H2,1-3H3 |
Clave InChI |
RLCWBKHCBYZAMO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)C(=O)C(C2)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




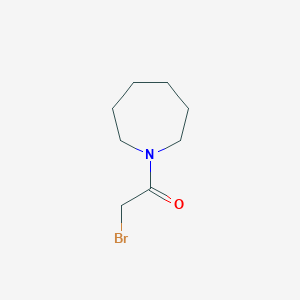
![8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11888087.png)
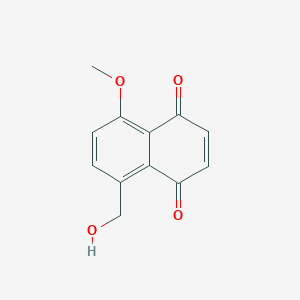
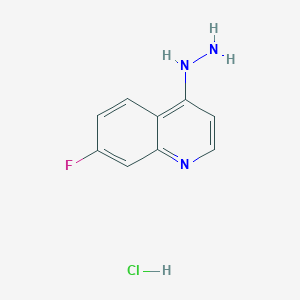

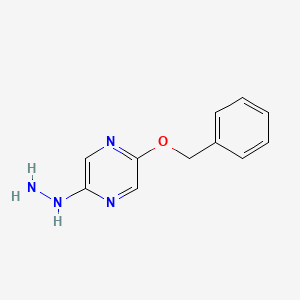


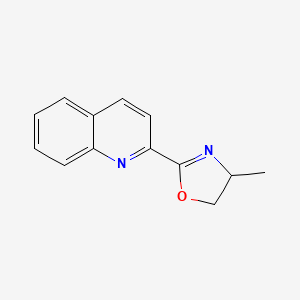
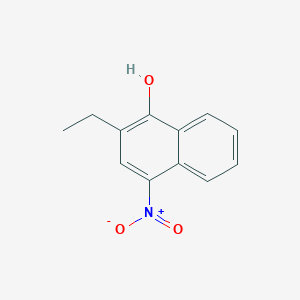
![7-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11888137.png)
